Tricaprylin

Catalog No.
S545802
CAS No.
538-23-8
M.F
C27H50O6
M. Wt
470.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprylin

CAS Number

538-23-8

Product Name

Tricaprylin

IUPAC Name

2,3-di(octanoyloxy)propyl octanoate

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3

InChI Key

VLPFTAMPNXLGLX-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.0004 mg/mL at 37 °C
Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin
Very soluble in petroleum ether
In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C

Synonyms

2-ethylhexanoic acid, 1,2,3-propanetriyl ester, glycerol tricaprylate, glycerol trioctanoate, glyceryl tricaprylate, glyceryl trioctanoate, octanoic acid, 1,2,3- propanetriyl ester, Panasate 800, tricaprylin, triethylhexanoin, trioctanoin, trioctanoylglyceride

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Description

The exact mass of the compound Tricaprylin is 470.3607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.0004 mg/ml at 37 °cmiscible in ethanol; very soluble in ether, benzene, chloroform, ligroinvery soluble in petroleum etherin water, 8.5x10-7 mol/l (0.40 mg/l) at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4059. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Supplementary Records. It belongs to the ontological category of octanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Skin Delivery of Ascorbic Acid

Nutraceuticals and Health Foods

Improved Intestinal Health

Synthesis of Medium-Chain Triglycerides

  • Origin: Tricaprylin is a synthetic compound obtained by esterifying glycerol with caprylic acid (octanoic acid) [].
  • Significance: Research suggests tricaprylin may serve as an alternative energy source for the brain in Alzheimer's disease and potentially act as an anticonvulsant [].

Molecular Structure Analysis

  • Tricaprylin consists of a glycerol molecule bonded to three caprylic acid molecules through ester linkages.
  • Key features: The eight-carbon chain length of the caprylic acid moieties makes tricaprylin a medium-chain triglyceride (MCT) []. MCTs have favorable absorption and metabolism properties compared to long-chain triglycerides.

Chemical Reactions Analysis

  • Synthesis: Tricaprylin can be synthesized by reacting glycerol with caprylic acid in the presence of an acid catalyst [].
C3H5(OH)3 + 3C8H16O2  →  C27H50O6 + 3H2O (glycerol + caprylic acid → tricaprylin + water)
  • Decomposition: Tricaprylin can be broken down into glycerol and caprylic acid through hydrolysis, a reaction catalyzed by enzymes or strong acids/bases.
C27H50O6 + 3H2O  →  C3H5(OH)3 + 3C8H16O2 (tricaprylin + water → glycerol + caprylic acid)

Physical And Chemical Properties Analysis

  • Appearance: Odorless, viscous, clear to amber-brown liquid [].
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform [].
  • Stability: Relatively stable under normal storage conditions [].
  • Alzheimer's disease: Tricaprylin is being investigated as a potential treatment for Alzheimer's disease. The hypothesis is that it can bypass the impaired glucose metabolism in the brain and serve as an alternative energy source for neurons [].
  • Anticonvulsant effects: Tricaprylin's potential anticonvulsant properties are still under investigation, and the exact mechanism is not fully understood [].
  • Limited data is available on tricaprylin's specific toxicity. However, MCTs in general are generally well-tolerated with minimal side effects [].
  • Flammability: Likely combustible based on its organic nature, but specific data is lacking.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992)
Solid

Color/Form

Clear, colorless to amber liquid

XLogP3

8.9

Exact Mass

470.3607

Boiling Point

451.6 °F at 760 mm Hg (NTP, 1992)
233 °C

Flash Point

351 °F (NTP, 1992)

Density

0.954 at 68 °F (NTP, 1992)
d204 0.95
0.9540 at 20 °C

LogP

log Kow = 9.20 (est)

Appearance

Liquid

Melting Point

50 °F (NTP, 1992)
10.0 °C
Mp 10 °
10 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6P92858988

MeSH Pharmacological Classification

Excipients

Vapor Pressure

3 mm Hg at 77 °F ; 13 mm Hg at 122° F (NTP, 1992)
6.69X10-2 mm Hg at 25 °C (est)

Other CAS

538-23-8

Wikipedia

Tricaprylin

Use Classification

Cosmetics -> Emollient; Skin conditioning; Solvent

General Manufacturing Information

Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: More SB, Waghmare JT, Gogate PR. Ultrasound pretreatment as a novel approach for intensification of lipase catalyzed esterification of tricaprylin. Ultrason Sonochem. 2017 May;36:253-261. doi: 10.1016/j.ultsonch.2016.11.036. Epub 2016 Nov 29. PubMed PMID: 28069208.
2: Kolev V, Ivanova A, Madjarova G, Aserin A, Garti N. Unit cell structure of water-filled monoolein in inverted hexagonal mesophase in the presence of incorporated tricaprylin and entrapped lysozyme. Eur Biophys J. 2016 Mar;45(2):99-112. doi: 10.1007/s00249-015-1080-3. Epub 2015 Sep 30. PubMed PMID: 26424533.
3: Liu N, Shi J, Xiao Y, Yasue M, Takei Y, Sanefuji H, Tsujimoto G, Hirasawa A. Effects of a Tricaprylin Emulsion on Anti-glomerular Basement Membrane Glomerulonephritis in Rats: In Vivo and in Silico Studies. Biol Pharm Bull. 2015;38(8):1175-84. doi: 10.1248/bpb.b15-00124. PubMed PMID: 26235580.
4: Camacho-Ruiz Mde L, Mateos-Díaz JC, Carrière F, Rodriguez JA. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. J Lipid Res. 2015 May;56(5):1057-67. doi: 10.1194/jlr.D052837. Epub 2015 Mar 7. PubMed PMID: 25748441; PubMed Central PMCID: PMC4409282.

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